molecular formula C22H34O6 B1253509 9-Deoxyforskolin CAS No. 84048-28-2

9-Deoxyforskolin

Cat. No. B1253509
CAS RN: 84048-28-2
M. Wt: 394.5 g/mol
InChI Key: SUZLHDUTVMZSEV-WESICCPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Deoxyforskolin, also known as 9-Deoxyforskohliin, is a diterpene compound derived from the plant Coleus forskohlii. It is a labdane diterpene and a member of the forskolin family. 9-Deoxyforskolin has a variety of applications in scientific research, including its use as a biochemical and physiological activator. In addition, 9-Deoxyforskolin has been studied as a potential therapeutic agent in the treatment of various diseases, such as cancer and diabetes.

Scientific Research Applications

Pharmacological Effects and Mechanisms

  • Impact on Enzyme Activation : Forskolin and its derivative 1,9-Dideoxyforskolin are known to target various signaling proteins. For instance, they are used in cellular preparations to modulate intracellular cAMP levels by activating adenylate cyclase. However, forskolin also has direct inhibitory effects on certain cloned K+ channels, impacting cell excitability and firing patterns (Angel-Chávez et al., 2015).

  • Interaction with Cytochrome P450 : Coleus forskohlii, which contains forskolin and 1,9-dideoxyforskolin, has been studied for its effects on cytochrome P450 enzymes in rat hepatocytes. The results suggest that these compounds may not significantly influence CYP450 induction, which is relevant for understanding potential drug interactions (Nagarajappa et al., 2015).

Therapeutic Potential

  • Neurological Implications : Forskolin, including its analogs like 1,9-Dideoxyforskolin, have been explored in the context of memory and learning processes. Research indicates that these compounds can interfere with long-term memory consolidation processes, potentially through the inhibition of adenylate cyclase activity, affecting molecular events essential for memory formation (Kinney et al., 2003).

  • Antiviral Activity : 1-Deoxyforskolin and forskolin, present in Coleus forskohlii, have shown activity against HIVNL4-3. This suggests a potential use in developing natural antiviral drugs (Bodiwala et al., 2009).

Agricultural and Environmental Applications

  • Genotoxic Effects : A study on forskolin revealed potential genotoxic effects, observed in Allium cepa. Forskolin induced various chromosomal aberrations, suggesting the need for further toxicological evaluations to ensure its safety (Mohammed et al., 2015).

properties

IUPAC Name

[(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O6/c1-8-20(5)11-13(24)16-21(6)14(25)9-10-19(3,4)17(21)15(26)18(27-12(2)23)22(16,7)28-20/h8,14-18,25-26H,1,9-11H2,2-7H3/t14-,15-,16+,17-,18-,20-,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZLHDUTVMZSEV-WESICCPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2C(CCC(C2(C3C1(OC(CC3=O)(C)C=C)C)C)O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541674
Record name (3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-Ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Deoxyforskolin

CAS RN

84048-28-2
Record name 9-Deoxyforskolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84048-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-Ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Deoxyforskolin from Coleus forskohlii
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Deoxyforskolin
Reactant of Route 2
Reactant of Route 2
9-Deoxyforskolin
Reactant of Route 3
9-Deoxyforskolin
Reactant of Route 4
9-Deoxyforskolin
Reactant of Route 5
9-Deoxyforskolin
Reactant of Route 6
9-Deoxyforskolin

Q & A

Q1: What are the biological activities of 9-Deoxyforskolin and its derivatives?

A1: 9-Deoxyforskolin, often found as its diacetylated form (1,6-di-O-acetyl-9-deoxyforskolin), has shown promising anticancer properties. Studies have demonstrated that 1,6-di-O-acetyl-9-deoxyforskolin, often found in a 1:1 mixture with 1,6-di-O-acetylforskolin, exhibits cytotoxic effects against various cancer cell lines, including lung cancer (A549), leukemia (CCRF-CEM), breast cancer (MCF7), and head and neck squamous cell carcinoma (FaDu) [, ]. These effects are suggested to be mediated through the induction of apoptosis via the mitochondrial pathway []. Furthermore, computational studies suggest 1,6-di-O-acetyl-9-deoxyforskolin may interact with inflammatory mediators such as IL-8 [], indicating a potential role in modulating inflammatory responses.

Q2: What is the source of 9-Deoxyforskolin?

A2: 9-Deoxyforskolin and its acetylated derivative are naturally occurring labdane diterpenoids found in the roots of Coleus forskohlii (syn. Plectranthus barbatus), a plant traditionally used in Ayurvedic medicine [, , ].

Q3: What is the chemical structure of 9-Deoxyforskolin?

A3: 9-Deoxyforskolin is a labdane diterpenoid with a molecular formula of C20H32O5. While the provided abstracts do not include specific spectroscopic data for 9-deoxyforskolin, its structure can be inferred from its derivatives. The diacetylated form, 1,6-di-O-acetyl-9-deoxyforskolin, is frequently mentioned and its structure has been confirmed through spectroscopic methods like IR, MS, 1H NMR, 13C NMR, and 2D NMR [].

Q4: How does the structure of 9-Deoxyforskolin relate to its activity?

A4: While specific structure-activity relationship (SAR) studies for 9-deoxyforskolin are not extensively discussed in the provided abstracts, research suggests that the labdane diterpene scaffold, common to both forskolin and 9-deoxyforskolin, plays a crucial role in its biological activity. Modifications to this core structure, such as acetylation, can influence its potency and selectivity towards specific targets [, ]. Further research investigating the impact of specific structural modifications on 9-deoxyforskolin's biological activity would be valuable.

Q5: What are the future directions for research on 9-Deoxyforskolin?

A5: Further research on 9-deoxyforskolin should focus on:

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.